ETHYL 2-(2-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENOXY)ACETATE
Overview
Description
Ethyl 2-(2-{[(4Z)-2-(Ethylsulfanyl)-5-oxo-4,5-dihydro-1,3-thiazol-4-ylidene]methyl}phenoxy)acetate: is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-{[(4Z)-2-(ethylsulfanyl)-5-oxo-4,5-dihydro-1,3-thiazol-4-ylidene]methyl}phenoxy)acetate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-halogenated carbonyl compounds with thiourea or substituted thioamides.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where the thiazole intermediate reacts with a phenoxyacetate derivative.
Final Esterification: The final step involves esterification to form the ethyl ester, using reagents such as ethyl bromoacetate under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated compounds, thiourea, thioamides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
Chemistry:
Catalysis: Thiazole derivatives are used as catalysts in various organic reactions.
Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Agents: Thiazole compounds exhibit antimicrobial properties and are used in the development of antibiotics.
Anticancer Agents: Some thiazole derivatives have shown potential as anticancer agents.
Industry:
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[(4Z)-2-(ethylsulfanyl)-5-oxo-4,5-dihydro-1,3-thiazol-4-ylidene]methyl}phenoxy)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the biochemical pathways .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: Ethyl 2-(2-{[(4Z)-2-(ethylsulfanyl)-5-oxo-4,5-dihydro-1,3-thiazol-4-ylidene]methyl}phenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-[(Z)-(2-ethylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-3-20-14(18)10-21-13-8-6-5-7-11(13)9-12-15(19)23-16(17-12)22-4-2/h5-9H,3-4,10H2,1-2H3/b12-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTBNDWPURHNDE-XFXZXTDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=C2C(=O)SC(=N2)SCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC=CC=C1/C=C\2/C(=O)SC(=N2)SCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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